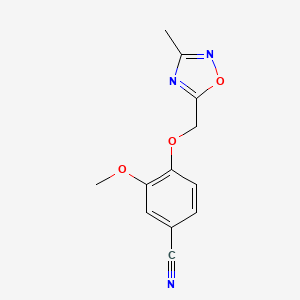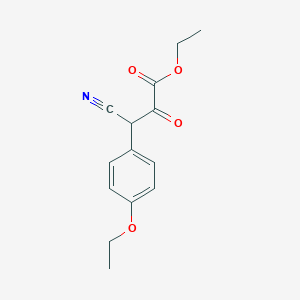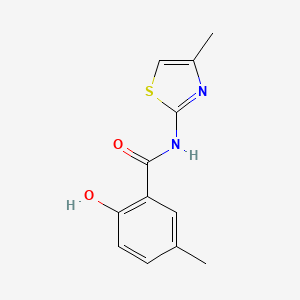
2-((2-Fluorocyclobutyl)amino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluorocyclobutyl)amino)acetonitrile is an organic compound characterized by the presence of a fluorinated cyclobutyl ring attached to an amino group, which is further connected to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorocyclobutyl)amino)acetonitrile typically involves the reaction of 2-fluorocyclobutylamine with acetonitrile under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorocyclobutyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
2-((2-Fluorocyclobutyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Fluorocyclobutyl)amino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets can vary depending on the application and the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A simpler analog without the fluorinated cyclobutyl ring.
Fluorocyclobutylamine: Lacks the acetonitrile moiety.
Acetonitrile: A basic nitrile compound without the amino and fluorocyclobutyl groups.
Uniqueness
2-((2-Fluorocyclobutyl)amino)acetonitrile is unique due to the combination of the fluorinated cyclobutyl ring and the aminoacetonitrile structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9FN2 |
|---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
2-[(2-fluorocyclobutyl)amino]acetonitrile |
InChI |
InChI=1S/C6H9FN2/c7-5-1-2-6(5)9-4-3-8/h5-6,9H,1-2,4H2 |
InChI Key |
OMMLVZWYGXHEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1NCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)

![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)



